4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid
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Overview
Description
4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid is a chemical compound with the CAS Number: 1779881-69-4 . It has a molecular weight of 197.19 . The IUPAC name for this compound is 4-(isoxazol-5-yl)tetrahydro-2H-pyran-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO4/c11-8(12)9(2-5-13-6-3-9)7-1-4-10-14-7/h1,4H,2-3,5-6H2,(H,11,12) . This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Transformations
- Oxazoles, including derivatives of 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid, are synthesized and used for further chemical transformations. For instance, methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their derivatives are synthesized for further transformations, such as introducing highly basic aliphatic amines into the oxazole ring (Prokopenko et al., 2010).
Synthesis of Novel Derivatives
- New derivatives of oxazole-4-carboxylic acids are developed from accessible multicenter substrates. These derivatives are suitable for various subsequent transformations, expanding the scope of chemical synthesis in this area (Pil'o et al., 2010).
Key Building Blocks in Drug Synthesis
- Oxazole derivatives are used as key building blocks in the synthesis of potential pharmacological agents. For example, N,N'-Bis(4-methyloxazol-5-yl)urea is synthesized as a key building block for an improved bronchodilator, demonstrating the relevance of oxazole derivatives in medicinal chemistry (Ray & Ghosh, 1999).
Photoactivatable Prodrugs
- Oxazole derivatives are used in the development of photoactivatable prodrugs. New coumarin fused oxazoles are investigated as photosensitive units, highlighting the application of oxazole derivatives in advanced drug delivery systems (Soares et al., 2017).
Functional Materials Synthesis
- Oxazole derivatives are important in the synthesis of bioactive and functional materials. They are used in efficient reactions to access complex and functionalised 4-aminooxazoles, demonstrating their significance in the synthesis of diverse functional materials (Gillie et al., 2016).
Safety and Hazards
The safety information for 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
Oxazole derivatives, including 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .
Properties
IUPAC Name |
4-(1,2-oxazol-5-yl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-8(12)9(2-5-13-6-3-9)7-1-4-10-14-7/h1,4H,2-3,5-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIZLWPMQUQSIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=NO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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